

Application Notes and Protocols for In Vivo Administration of LLC0424

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Compound of Interest

Compound Name: LLC0424
Cat. No.: B15621879

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These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration of **LLC0424**, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of the nuclear receptor-binding SET domain-containing 2 (NSD2) protein.

Introduction

LLC0424 is a novel therapeutic agent that leverages PROTAC technology to induce the degradation of NSD2.^{[1][2]} NSD2 is a histone methyltransferase that plays a crucial role in gene expression and has been identified as a promising therapeutic target in various cancers.^[1] **LLC0424** works by forming a ternary complex between NSD2 and the E3 ubiquitin ligase cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of NSD2.^{[3][4][5]} This targeted degradation results in the downregulation of H3K36me2, a key histone modification mediated by NSD2, and inhibits the growth of cancer cells with NSD2 mutations.^{[3][4]} These protocols are designed to guide researchers in conducting in vivo animal studies to evaluate the efficacy and pharmacodynamics of **LLC0424**.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo parameters of **LLC0424** based on published studies.

Table 1: In Vitro Activity of **LLC0424**

Parameter	Cell Line	Value	Reference
DC ₅₀ (NSD2 Degradation)	RPMI-8402	20 nM	[1][3][4]
D _{max} (NSD2 Degradation)	RPMI-8402	96%	[1][3][4]
IC ₅₀ (Cell Viability)	SEM	3.56 μM	[3][4]
IC ₅₀ (Cell Viability)	RPMI-8402	0.56 μM	[3][4]

Table 2: In Vivo Study Parameters for **LLC0424**

Parameter	Details	Reference
Animal Model	6–8 weeks old male CB17 severe combined immunodeficiency (SCID) mice	[3][5]
Tumor Model	Subcutaneous xenografts of SEM or 22RV1 cells	[3]
Formulation	LLC0424 dissolved in DMSO, then mixed with 40% 2-hydroxypropyl- β -cyclodextrin (HP β CD) in 5% dextrose in water (D5W)	[3]
Dosage	60 mg/kg	[3][4][5]
Route of Administration	Intravenous (IV) via retro-orbital vein or Intraperitoneal (IP)	[3][4][5]
Dosing Schedule	Once daily for 5 consecutive days	[3][4][5]
Pharmacodynamic Marker	NSD2 protein levels and H3K36me2 levels in tumor tissue	[3][4]

Experimental Protocols

Protocol 1: Formulation of LLC0424 for In Vivo Administration

This protocol describes the preparation of **LLC0424** for intravenous or intraperitoneal administration in mice.

Materials:

- **LLC0424**

- Dimethyl sulfoxide (DMSO)
- 2-hydroxypropyl- β -cyclodextrin (HP β CD)
- 5% dextrose in water (D5W)
- Sterile, pyrogen-free vials
- Sonicator
- Sterile filters (0.22 μ m)

Procedure:

- Prepare a 40% (w/v) solution of HP β CD in D5W. Gently warm and stir the solution to ensure complete dissolution. Allow the solution to cool to room temperature.
- Dissolve **LLC0424** in a minimal amount of DMSO to create a concentrated stock solution.
- Slowly add the **LLC0424**-DMSO stock solution to the 40% HP β CD solution. The final concentration of DMSO should be kept to a minimum, ideally below 5% of the total volume.
- Sonicate the resulting mixture until the **LLC0424** is completely dissolved and the solution is clear.
- Sterile-filter the final formulation using a 0.22 μ m syringe filter into a sterile, pyrogen-free vial.
- Prepare the formulation fresh before each administration to ensure stability and prevent precipitation.

Protocol 2: In Vivo Efficacy and Pharmacodynamics Study in a Xenograft Model

This protocol outlines the procedure for evaluating the anti-tumor efficacy and pharmacodynamic effects of **LLC0424** in a subcutaneous xenograft mouse model.

Animal Models:

- 6-8 week old male CB17 severe combined immunodeficiency (SCID) mice are a suitable model for establishing human tumor xenografts.[3]

Tumor Cell Implantation:

- Culture human cancer cell lines (e.g., SEM, RPMI-8402, or 22RV1) under standard conditions.
- Harvest the cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel. [3]
- Subcutaneously inject 10×10^6 cells into the dorsal flank of each mouse.[3]
- Monitor the mice regularly for tumor growth.

Treatment Administration:

- Once the tumors reach a palpable size (e.g., $\sim 200 \text{ mm}^3$), randomize the mice into treatment and vehicle control groups.[3]
- Administer **LLC0424** (formulated as described in Protocol 1) at a dose of 60 mg/kg via intravenous (retro-orbital) or intraperitoneal injection.[3][4][5]
- Administer the vehicle control (e.g., the same formulation without **LLC0424**) to the control group.
- Treat the mice once daily for five consecutive days.[3][4][5]

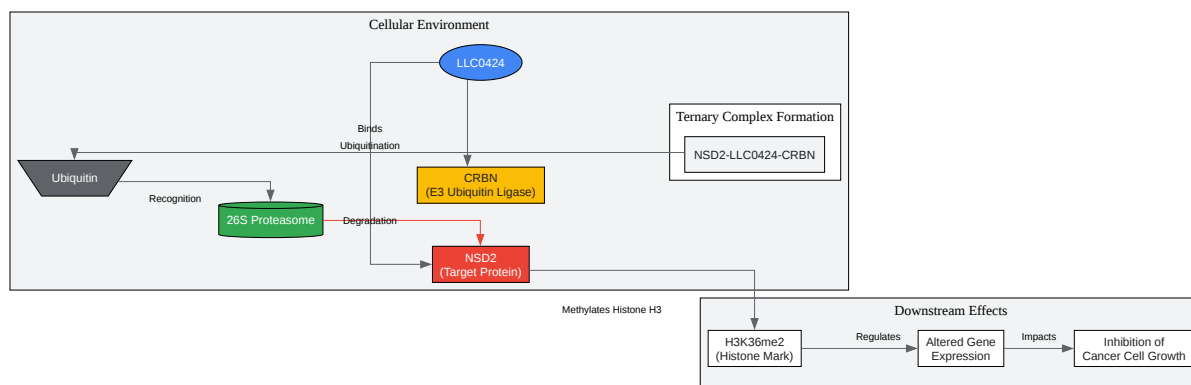
Monitoring and Endpoints:

- Measure tumor volume using digital calipers at least twice a week. Calculate tumor volume using the formula: $(\pi/6) \times L \times W^2$, where L is the longest diameter and W is the shortest diameter.[3]
- Monitor the body weight of the mice as an indicator of toxicity.
- At the end of the treatment period (e.g., on day 5), euthanize a subset of mice from each group to collect tumor tissue for pharmacodynamic analysis.[3][4]

- Process the harvested tumor tissues for Western blot analysis to determine the levels of NSD2 and H3K36me2.[3]
- Continue to monitor the remaining mice for tumor growth and survival.

Visualizations

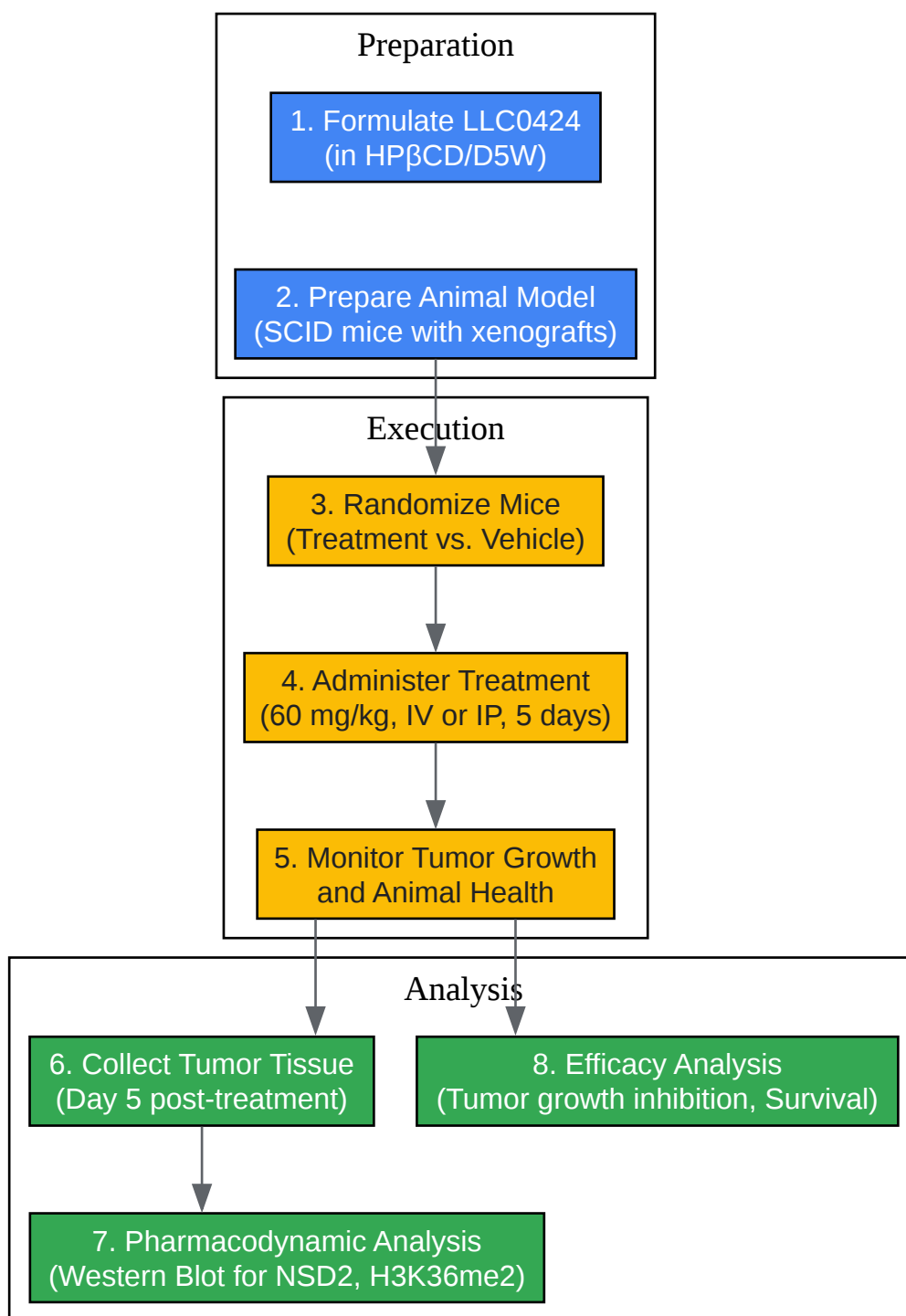
Signaling Pathway of LLC0424



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Caption: Mechanism of action of **LLC0424** as a PROTAC degrader of NSD2.

Experimental Workflow for In Vivo Studies



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Caption: General experimental workflow for an in vivo study of **LLC0424**.

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